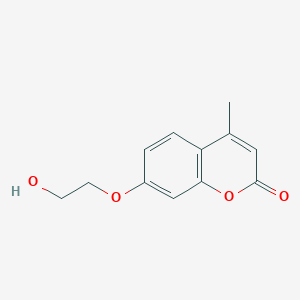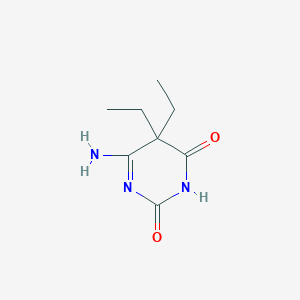
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, also known as ADEPD or Pyrimethamine, is a synthetic compound that belongs to the class of antifolate drugs. This compound is used as a treatment for protozoal infections, such as toxoplasmosis and malaria. It works by inhibiting the synthesis of folic acid, which is essential for the growth and proliferation of these parasites. The aim of
作用機序
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid. Folic acid is required for the synthesis of DNA and RNA, as well as for the metabolism of amino acids. By inhibiting DHFR, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione disrupts the synthesis of folic acid, leading to the death of the parasite.
生化学的および生理学的効果
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have low toxicity in humans, with a relatively narrow therapeutic index. It is primarily metabolized in the liver and excreted in the urine. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have an inhibitory effect on the proliferation of cancer cells, particularly in the treatment of leukemia and lymphoma. However, its use in cancer therapy is limited due to its toxicity and the development of drug resistance.
実験室実験の利点と制限
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a widely used antiprotozoal drug that has been extensively studied in both in vitro and in vivo experiments. Its mechanism of action is well understood, and it has been shown to be effective against a range of protozoal infections. However, its use in lab experiments is limited by its toxicity and the development of drug resistance. In addition, the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione. One area of research is the development of new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione that are more potent and less toxic. Another area of research is the identification of new targets for antiprotozoal drugs, particularly in the treatment of malaria and toxoplasmosis. In addition, the use of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione in combination with other antimalarial drugs is an area of active research, as it may help to prevent the development of drug resistance. Finally, the development of new methods for the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is an area of ongoing research, as it may help to reduce the cost and increase the availability of this important drug.
Conclusion:
In conclusion, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a synthetic compound that is widely used as an antiprotozoal drug for the treatment of malaria and toxoplasmosis. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo experiments. However, its use is limited by its toxicity and the development of drug resistance. Future research is needed to develop new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, identify new targets for antiprotozoal drugs, and improve the synthesis of this important drug.
合成法
The synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione involves the condensation of 2,4,5-trichloropyrimidine with diethyl malonate, followed by amination with ammonia. The resulting product is then treated with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione.
科学的研究の応用
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been extensively studied for its antiprotozoal activity, particularly in the treatment of malaria and toxoplasmosis. It has been shown to be effective against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has also been used in combination with other antimalarial drugs to prevent the development of drug resistance. In addition, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to be effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis, a disease that affects the central nervous system.
特性
CAS番号 |
58042-95-8 |
|---|---|
製品名 |
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
6-amino-5,5-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) |
InChIキー |
SSNMPSGFZBQHKA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
正規SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
その他のCAS番号 |
58042-95-8 |
溶解性 |
0.04 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



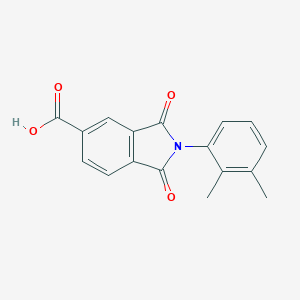
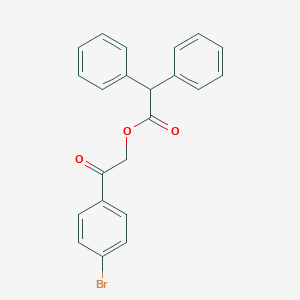
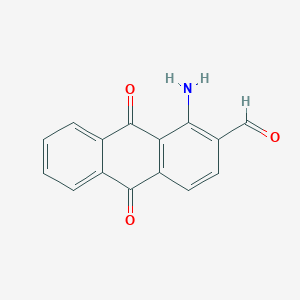
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
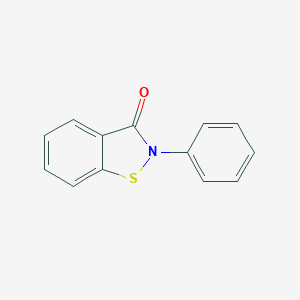
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
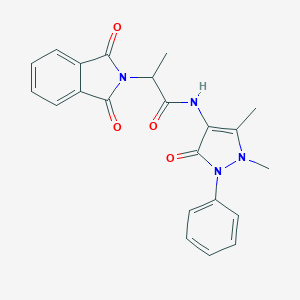
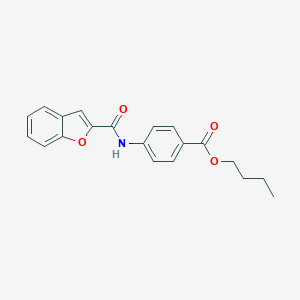
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)

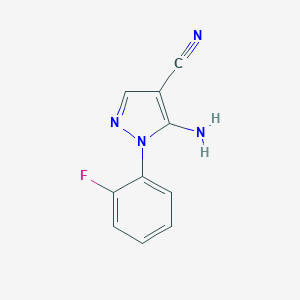
![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
